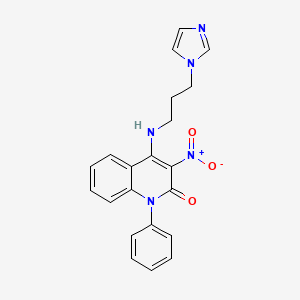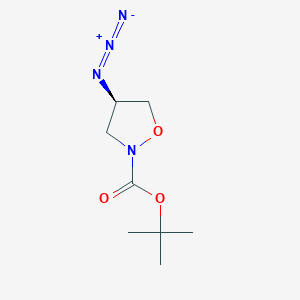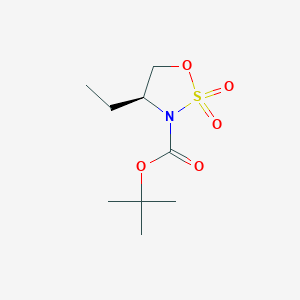![molecular formula C22H23NO5 B2878131 9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 1010873-60-5](/img/structure/B2878131.png)
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclic structures and the various functional groups. Unfortunately, without more specific information or an actual molecular model, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The phenyl and methoxy groups could potentially be involved in electrophilic aromatic substitution reactions, while the oxazinone group might participate in reactions involving the carbonyl group .Applications De Recherche Scientifique
Thermally Curable Benzoxazine Monomer with Photodimerizable Coumarin Group
A study by Kiskan & Yagcı (2007) introduced a new monomer possessing both benzoxazine and coumarin rings, which was synthesized and characterized through spectral analysis. This monomer undergoes photodimerization and thermal ring-opening reactions, demonstrating potential applications in the development of thermally curable polymers with tunable properties through photochemical reactions (Kiskan & Yagcı, 2007).
Synthesis and Transformation of Phenanthro[9,10-c][1,2]oxazine
Nicolaides et al. (1996) reported the synthesis of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine from specific reactions, leading to the production of triphenylene-o-dicarboxylic derivatives. This research highlights the chemical reactivity and potential for creating complex heterocyclic compounds, which could have applications in material science and pharmaceuticals (Nicolaides et al., 1996).
Allelochemicals from Gramineae: Benzoxazinones and Related Compounds
Research by Macias et al. (2006) focused on benzoxazinone derivatives, which are compounds with a structure related to the one you're interested in. These compounds, found in the Poaceae family of plants, exhibit a range of biological properties including antimicrobial and antifungal activities. This study underlines the importance of such compounds in agronomy and biochemistry, suggesting potential applications in developing natural pesticides and studying plant defense mechanisms (Macias et al., 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-14-20(15-6-4-5-7-18(15)26-3)21(24)16-8-9-19-17(22(16)28-14)12-23(13-27-19)10-11-25-2/h4-9H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPPYHQBMFOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCOC)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2878049.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-propan-2-ylurea](/img/structure/B2878056.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-4-carboxylic acid;dihydrochloride](/img/structure/B2878057.png)
![N-[(2,6-difluorobenzoyl)oxy]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2878060.png)
![1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}-N-(4-fluoro-2-methylphenyl)piperidine-4-carboxamide](/img/structure/B2878061.png)
![N-[3-(morpholin-4-yl)propyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B2878062.png)
![ethyl 4-(2-((2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2878064.png)


![8-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![Methyl 3-[4-(aminomethyl)piperidin-1-yl]propanoate dihydrochloride](/img/structure/B2878071.png)